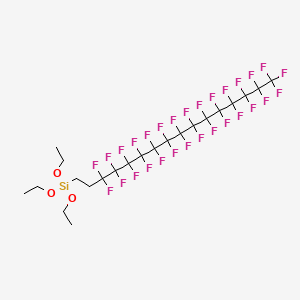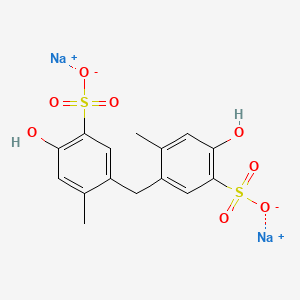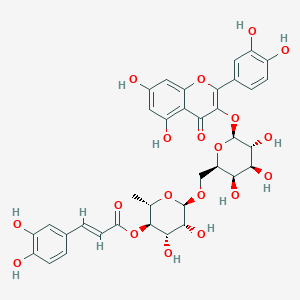
Hexamethylguanidinium cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylguanidinium cyanide is an organic compound that features a hexamethylguanidinium cation and a cyanide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexamethylguanidinium cyanide can be synthesized through the reaction of hexamethylguanidine with a cyanide source. One common method involves the reaction of hexamethylguanidine with hydrogen cyanide or a cyanide salt under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hexamethylguanidinium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide anion can participate in nucleophilic substitution reactions with electrophiles.
Complex Formation: The hexamethylguanidinium cation can form complexes with various anions and metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent decomposition of the cyanide anion.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield alkylated products, while complex formation can result in stable ionic compounds.
Aplicaciones Científicas De Investigación
Hexamethylguanidinium cyanide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Materials Science: Employed in the development of new materials with unique properties, such as ionic liquids and solid-state electrolytes.
Biology and Medicine: Investigated for potential use in biochemical assays and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of hexamethylguanidinium cyanide involves the interaction of the cyanide anion with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. The hexamethylguanidinium cation can also interact with biological molecules, potentially affecting their function.
Comparación Con Compuestos Similares
Hexamethylguanidinium cyanide can be compared with other cyanide salts, such as sodium cyanide and potassium cyanide. While all these compounds contain the cyanide anion, this compound is unique due to the presence of the hexamethylguanidinium cation, which imparts different physical and chemical properties. Similar compounds include:
Sodium Cyanide: Commonly used in mining and organic synthesis.
Potassium Cyanide: Used in electroplating and as a reagent in organic chemistry.
Trimethylsilyl Cyanide: Employed in organic synthesis as a cyanide source.
Propiedades
Fórmula molecular |
C8H18N4 |
|---|---|
Peso molecular |
170.26 g/mol |
Nombre IUPAC |
bis(dimethylamino)methylidene-dimethylazanium;cyanide |
InChI |
InChI=1S/C7H18N3.CN/c1-8(2)7(9(3)4)10(5)6;1-2/h1-6H3;/q+1;-1 |
Clave InChI |
FVTJQEPLZRIVSZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=[N+](C)C)N(C)C.[C-]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


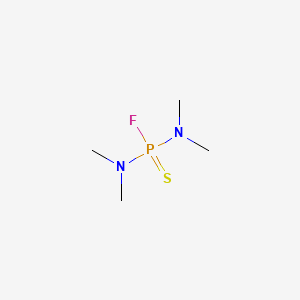

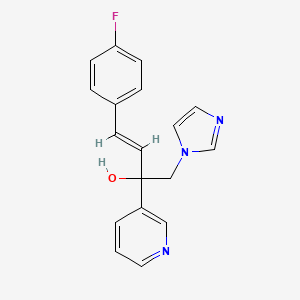

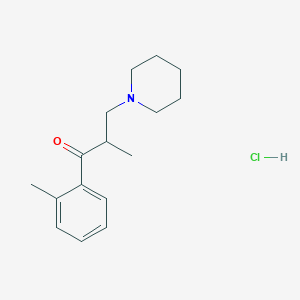

![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
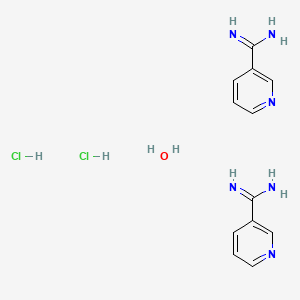
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)

